molecular formula C16H24N2O3S B296485 N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

货号 B296485
分子量: 324.4 g/mol
InChI 键: DQQCMZHYVJGKSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide blocks downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer effects, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.

实验室实验的优点和局限性

One of the main advantages of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its specificity for BTK, which reduces the risk of off-target effects. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration and chronic dosing. However, one of the limitations of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. This may limit its efficacy in certain patient populations and may require higher doses or combination therapy.

未来方向

There are several potential future directions for the development of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the combination of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide with other anti-cancer agents, such as venetoclax or checkpoint inhibitors, to enhance its therapeutic efficacy. Another area of interest is the evaluation of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide in combination with other targeted therapies, such as PI3K inhibitors or EZH2 inhibitors, to overcome resistance mechanisms and improve patient outcomes. Finally, there is a need for further preclinical and clinical studies to better understand the optimal dosing, patient selection, and safety profile of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide.

合成方法

The synthesis of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzamide moiety, which is achieved through a Buchwald-Hartwig coupling reaction between an aryl bromide and an amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学研究应用

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

属性

分子式

C16H24N2O3S

分子量

324.4 g/mol

IUPAC 名称

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C16H24N2O3S/c1-18(22(2,20)21)15-11-9-13(10-12-15)16(19)17-14-7-5-3-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,17,19)

InChI 键

DQQCMZHYVJGKSU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

规范 SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。